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Get Quote
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Introduction
PKH67 is a green fluorescent, lipophilic dye designed for the stable labeling of cell membranes.

[1][2] Its utility in life sciences research, particularly for in vivo cell tracking, is well-established.

The dye's long aliphatic tails firmly anchor within the lipid bilayer, resulting in minimal dye

leakage and cell-to-cell transfer, making it a reliable tool for monitoring cell migration,

proliferation, and fate in a living organism.[3] PKH67 is particularly suited for short-to-medium

term in vivo studies, with a predicted fluorescence half-life of 10-12 days in non-dividing cells.

[1][2][3] This document provides detailed application notes and protocols for the effective use of

PKH67 for in vivo imaging studies.

The dye exhibits an excitation maximum at approximately 490 nm and an emission maximum

at 502 nm, making it compatible with standard fluorescein (FITC) filter sets.[1] Labeled cells

can be visualized through various techniques, including fluorescence microscopy and flow

cytometry.
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The stable and non-toxic nature of PKH67 labeling enables a wide range of in vivo

applications:

Cell Trafficking and Migration: Track the movement and homing of administered cells, such

as stem cells, lymphocytes, or cancer cells, to specific tissues or organs.[2][4]

Cell Proliferation Studies: As cells divide, the PKH67 dye is distributed equally between

daughter cells, leading to a progressive halving of fluorescence intensity. This allows for the

tracking of cell division history.[5]

Phagocytosis and Antigen Presentation: Monitor the uptake of labeled cells or exosomes by

phagocytic cells.[1][2]

Exosome and Microvesicle Tracking: PKH67 can be used to label extracellular vesicles to

study their biodistribution and uptake by recipient cells in vivo.[6][7]

Tumorigenesis and Metastasis: Investigate the dynamics of tumor cell dissemination and the

formation of metastatic colonies.

Quantitative Data Summary
The following tables summarize key quantitative parameters for PKH67 labeling and imaging.

These values are starting points and may require optimization depending on the cell type and

experimental goals.

Table 1: PKH67 Labeling Parameters
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Parameter Recommended Value Notes

PKH67 Dye Concentration 2 µM to 6 µM

Optimal concentration should

be determined for each cell

type to ensure bright staining

without compromising cell

viability.[8]

Cell Concentration 1 x 10⁷ cells/mL

Maintaining this concentration

during labeling ensures

uniform staining.[1]

Labeling Time 1 to 5 minutes

Staining is rapid; longer

incubation times do not

improve intensity and may

decrease cell viability.[2]

Stop Reagent Serum or 1% BSA solution

Essential for quenching the

staining reaction and removing

excess dye.[1][2]

Table 2: PKH67 Fluorescence Properties

Property Value

Excitation Maximum 490 nm[1]

Emission Maximum 502 nm[1]

In Vivo Fluorescence Half-life 10-12 days[1][2][3]

Experimental Protocols
Protocol 1: General Cell Labeling with PKH67 for In Vivo
Injection
This protocol is a general guideline for labeling a single cell suspension. Adherent cells should

be brought into suspension using non-enzymatic methods if possible, or trypsin/EDTA,

ensuring complete dissociation into single cells.[2][9]
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Materials:

PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

Cells of interest in a single-cell suspension

Complete cell culture medium (containing serum)

Serum-free medium or buffer (e.g., PBS)

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

Polypropylene conical tubes

Centrifuge

Procedure:

Cell Preparation: a. Start with a single-cell suspension. For adherent cells, detach them and

ensure they are not clumped. b. Wash the cells once with serum-free medium to remove any

residual serum proteins.[1] c. Centrifuge the cells at 400 x g for 5 minutes and carefully

aspirate the supernatant, leaving a cell pellet.[1] It is crucial to remove as much supernatant

as possible to avoid salts that can interfere with labeling.[9]

Preparation of Staining Solutions (perform immediately before use): a. Prepare a 2x Cell

Suspension: Resuspend the cell pellet in 250 µL of Diluent C to achieve a concentration of 2

x 10⁷ cells/mL. Pipette gently to ensure a single-cell suspension. Do not let cells sit in Diluent

C for extended periods.[1] b. Prepare a 2x Dye Solution: In a separate polypropylene tube,

add 1 µL of PKH67 ethanolic dye solution to 250 µL of Diluent C to create a 4 µM dye

solution. Mix thoroughly.[1]

Cell Labeling: a. Rapidly add the 250 µL of 2x Cell Suspension to the 250 µL of 2x Dye

Solution. b. Immediately and thoroughly mix the cell and dye suspension by pipetting. This

rapid mixing is critical for achieving uniform labeling.[1][2] The final concentrations will be 1 x

10⁷ cells/mL and 2 µM PKH67. c. Incubate the cell-dye mixture for 1 to 5 minutes at room

temperature.[2]
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Stopping the Staining Reaction: a. Add an equal volume (500 µL) of serum or 1% BSA

solution to the stained cell suspension and incubate for 1 minute to stop the labeling reaction

by binding excess dye.[1] Do not use serum-free medium to stop the reaction, as this can

lead to dye aggregation.[2]

Washing the Labeled Cells: a. Add 5 mL of complete medium to the tube and centrifuge at

400 x g for 10 minutes at room temperature.[1] b. Carefully remove the supernatant. c.

Resuspend the cell pellet in 5 mL of complete medium and transfer to a fresh sterile tube. d.

Repeat the wash step at least two more times to ensure complete removal of unbound dye.

[1]

Final Preparation for In Vivo Injection: a. After the final wash, resuspend the cell pellet in an

appropriate sterile, serum-free buffer or medium suitable for injection (e.g., sterile PBS). b.

Determine cell viability (e.g., using Trypan Blue exclusion) and adjust the cell concentration

as required for the in vivo experiment.

Protocol 2: In Vivo Imaging of PKH67 Labeled Cells
The specific imaging modality will depend on the research question and available equipment.

This is a general workflow for fluorescence microscopy of tissues.

Materials:

Animal model injected with PKH67 labeled cells

Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~490 nm,

Emission: ~502 nm)

Tissue processing reagents (e.g., formalin, sucrose solution, O.C.T. compound for frozen

sections)

Cryostat or microtome

Procedure:

Tissue Collection and Preparation: a. At the desired time point post-injection, humanely

euthanize the animal according to approved institutional protocols. b. Perfuse the animal with

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PBS followed by 4% paraformaldehyde (PFA) to fix the tissues and reduce background

fluorescence. c. Excise the tissues of interest. d. For frozen sections, immerse the tissues in

a sucrose solution (e.g., 30%) for cryoprotection until they sink. Then, embed the tissues in

O.C.T. compound and freeze them on dry ice or in liquid nitrogen.[2] e. For paraffin-

embedded sections, process the fixed tissues through a standard dehydration and paraffin

embedding protocol.

Sectioning: a. Cut tissue sections at a desired thickness (e.g., 5-20 µm) using a cryostat or

microtome. b. Mount the sections onto glass slides.

Imaging: a. Allow the sections to air dry. b. Mount with an aqueous mounting medium, with or

without a nuclear counterstain like DAPI. c. Image the sections using a fluorescence

microscope equipped with a filter set appropriate for PKH67 (e.g., FITC/GFP channel). d.

Acquire images at various magnifications to identify the location and morphology of the

labeled cells.
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Experimental Workflow for In Vivo Imaging with PKH67
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Caption: Workflow for labeling cells with PKH67 and subsequent in vivo imaging.
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Troubleshooting Common PKH67 Labeling Issues

Problem

Potential Cause

Solution

Low Staining Intensity

Insufficient dye concentration Serum present during labeling High salt content in labeling solution

High Background/
Non-specific Staining

Inadequate washing

Poor Cell Viability

Dye concentration too high Prolonged exposure to dye/Diluent C

Cell Clumping

Incomplete cell dissociation

Increase dye concentration Decrease cell concentration Wash cells with serum-free
buffer before labeling

Carefully aspirate all supernatant
from cell pellet

Perform additional washes
with complete medium Decrease dye concentration Reduce labeling time to 1-5 min Use enzymatic treatment (e.g., trypsin)

to ensure single-cell suspension

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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